![molecular formula C6H4N2O2 B12823323 Cyclopenta[d]imidazole-2,5(1H,3H)-dione CAS No. 853657-79-1](/img/structure/B12823323.png)
Cyclopenta[d]imidazole-2,5(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound featuring a fused cyclopentane and imidazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amido-nitriles with suitable reagents to form the imidazole ring, followed by cyclization to incorporate the cyclopentane moiety .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalytic systems and optimized reaction conditions to facilitate the efficient formation of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopenta[d]imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
Cyclopenta[d]imidazole-2,5(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of Cyclopenta[d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Cyclopenta[d]imidazole-2,5(1H,3H)-dione can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds share the imidazole ring but differ in their additional substituents and fused ring systems.
Cyclopentane Derivatives: Compounds with a cyclopentane ring fused to different heterocycles.
Dithione Analogues: Similar compounds where the oxygen atoms are replaced by sulfur atoms.
The uniqueness of this compound lies in its specific ring fusion and the resulting properties, which make it suitable for diverse applications in research and industry .
Propiedades
Número CAS |
853657-79-1 |
|---|---|
Fórmula molecular |
C6H4N2O2 |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
1,3-dihydrocyclopenta[d]imidazole-2,5-dione |
InChI |
InChI=1S/C6H4N2O2/c9-3-1-4-5(2-3)8-6(10)7-4/h1-2H,(H2,7,8,10) |
Clave InChI |
IAHMRWFNTSHXME-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC1=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


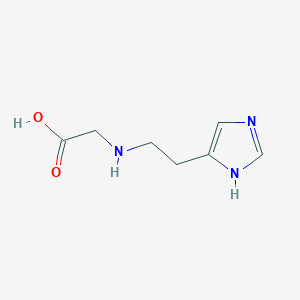
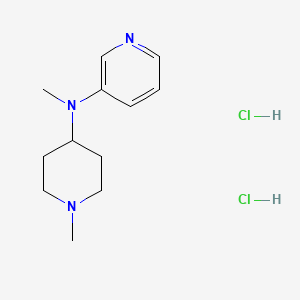
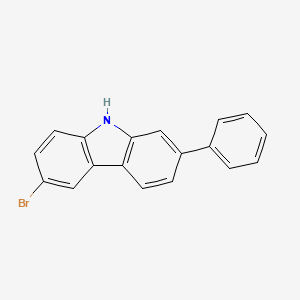
![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)
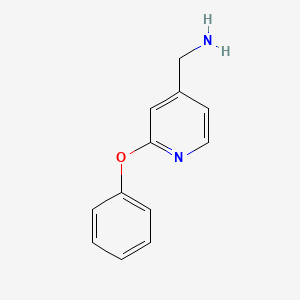
![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12823262.png)
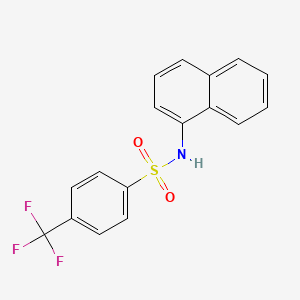
![(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide](/img/structure/B12823282.png)
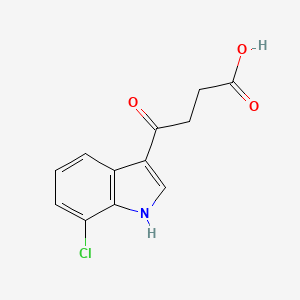
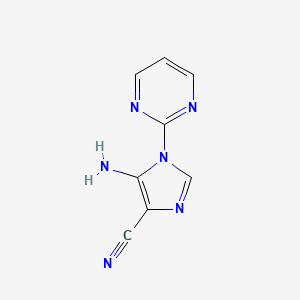
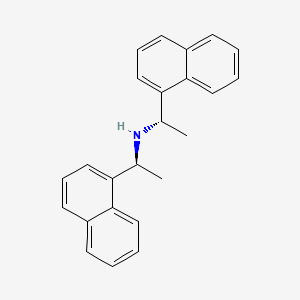
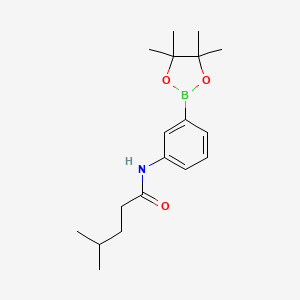

![4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12823319.png)
